molecular formula C4H4F3N3O2S B6191651 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide CAS No. 2648965-93-7

1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B6191651
CAS No.: 2648965-93-7
M. Wt: 215.2
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Description

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. This unique structure imparts significant chemical and biological properties, making it a compound of interest in various scientific fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with trifluoromethyl ketones, followed by sulfonation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This dual functionality makes the compound a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonamide is unique due to the combination of the trifluoromethyl and sulfonamide groups, which confer enhanced stability, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2648965-93-7

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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